

Application Notes and Protocols for Propofol Glucuronide Assay in Whole Blood Samples

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| Compound of Interest | | |
|----------------------|----------------------|-----------|
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Introduction

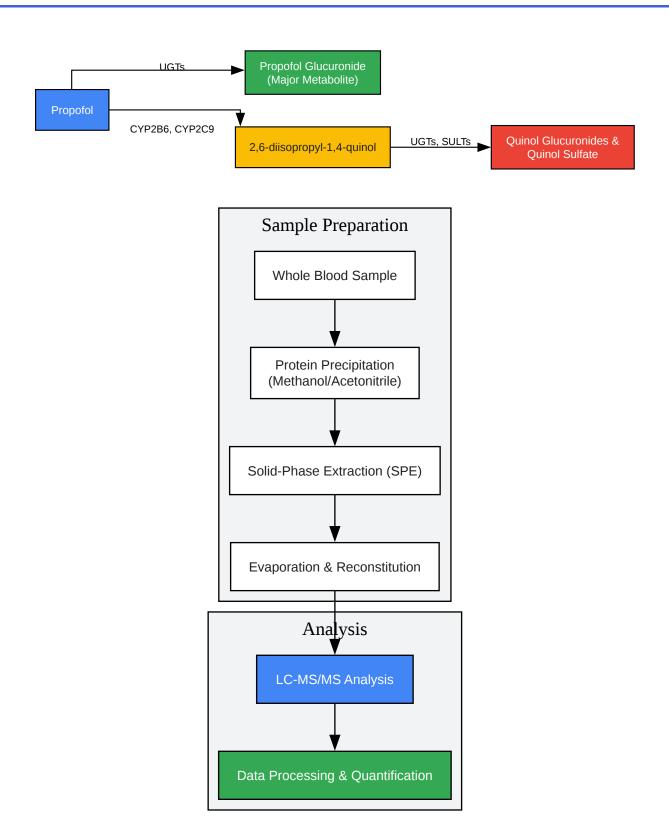
Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent for induction and maintenance of anesthesia.[1] Its rapid metabolism and clearance are key to its favorable pharmacokinetic profile. The primary metabolic pathway involves conjugation with glucuronic acid to form **propofol glucuronide**, which is then excreted in the urine.[2][3][4][5] Accurate quantification of propofol and its main metabolite, **propofol glucuronide**, in whole blood is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[6]

These application notes provide a detailed protocol for the simultaneous determination of propofol and **propofol glucuronide** in whole blood samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. [6]

Metabolic Pathway of Propofol

Propofol is extensively metabolized in the liver, primarily through two main pathways: direct glucuronidation and oxidation followed by conjugation.[2][3] The major metabolite is **propofol glucuronide**, formed by the action of UDP-glucuronosyltransferases (UGTs).[3][5] A smaller fraction of propofol is first hydroxylated by cytochrome P450 enzymes (mainly CYP2B6 and CYP2C9) to 2,6-diisopropyl-1,4-quinol, which is then conjugated with glucuronic acid or sulfate. [2][3][4]





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